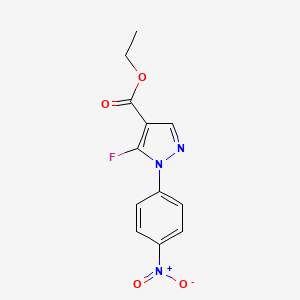![molecular formula C32H15CuN8O3S.H<br>C32H16CuN8O3S B13742552 hydrogen [29H,31H-phthalocyaninesulphonato(3-)-N29,N30,N31,N32]cuprate(1-) CAS No. 28901-96-4](/img/structure/B13742552.png)
hydrogen [29H,31H-phthalocyaninesulphonato(3-)-N29,N30,N31,N32]cuprate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrogen [29H,31H-phthalocyaninesulphonato(3-)-N29,N30,N31,N32]cuprate(1-) is an organometallic compound with the molecular formula C32H15CuN8O3SHThis compound is part of the phthalocyanine family, which is known for its vibrant blue color and extensive use in dyes and pigments .
Vorbereitungsmethoden
The synthesis of hydrogen [29H,31H-phthalocyaninesulphonato(3-)-N29,N30,N31,N32]cuprate(1-) typically involves the sulfonation of copper phthalocyanine. Industrial production methods often involve large-scale sulfonation processes under controlled conditions to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Hydrogen [29H,31H-phthalocyaninesulphonato(3-)-N29,N30,N31,N32]cuprate(1-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The sulfonic acid groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include sulfuric acid for sulfonation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically sulfonated derivatives of copper phthalocyanine .
Wissenschaftliche Forschungsanwendungen
Hydrogen [29H,31H-phthalocyaninesulphonato(3-)-N29,N30,N31,N32]cuprate(1-) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its stable and reactive nature.
Biology: The compound is studied for its potential use in photodynamic therapy, where it can be activated by light to produce reactive oxygen species that can kill cancer cells.
Medicine: Research is ongoing into its use as a diagnostic agent in medical imaging techniques.
Industry: It is widely used as a pigment in the production of inks, paints, and plastics due to its vibrant blue color and stability
Wirkmechanismus
The mechanism of action of hydrogen [29H,31H-phthalocyaninesulphonato(3-)-N29,N30,N31,N32]cuprate(1-) involves its ability to absorb light and transfer energy to molecular oxygen, producing reactive oxygen species. These reactive species can then interact with various molecular targets, leading to oxidative damage and cell death. This mechanism is particularly relevant in its application in photodynamic therapy .
Vergleich Mit ähnlichen Verbindungen
Hydrogen [29H,31H-phthalocyaninesulphonato(3-)-N29,N30,N31,N32]cuprate(1-) is unique due to its specific sulfonation pattern and copper center. Similar compounds include:
Copper phthalocyanine: Lacks the sulfonic acid groups, making it less soluble in water.
Cobalt phthalocyanine monosulfonate: Similar structure but with cobalt instead of copper, leading to different catalytic properties.
Iron phthalocyanine monosulfonate: Another similar compound with iron as the central metal, used in different catalytic applications
These comparisons highlight the unique properties of hydrogen [29H,31H-phthalocyaninesulphonato(3-)-N29,N30,N31,N32]cuprate(1-), particularly its solubility and reactivity, which make it valuable in various applications.
Eigenschaften
CAS-Nummer |
28901-96-4 |
|---|---|
Molekularformel |
C32H15CuN8O3S.H C32H16CuN8O3S |
Molekulargewicht |
656.1 g/mol |
IUPAC-Name |
copper;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-6-sulfonate;hydron |
InChI |
InChI=1S/C32H16N8O3S.Cu/c41-44(42,43)16-13-14-23-24(15-16)32-39-30-22-12-6-5-11-21(22)28(37-30)35-26-18-8-2-1-7-17(18)25(33-26)34-27-19-9-3-4-10-20(19)29(36-27)38-31(23)40-32;/h1-15H,(H-2,33,34,35,36,37,38,39,40,41,42,43);/q-2;+2 |
InChI-Schlüssel |
LDDRWOFHRZOCDP-UHFFFAOYSA-N |
Kanonische SMILES |
[H+].C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)S(=O)(=O)[O-])C9=CC=CC=C94.[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


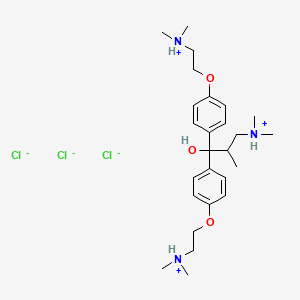

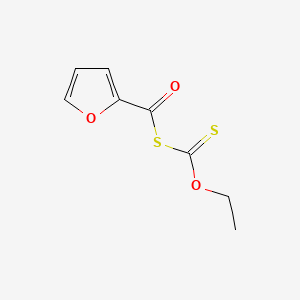
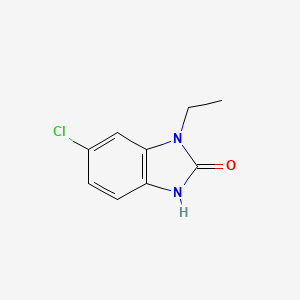
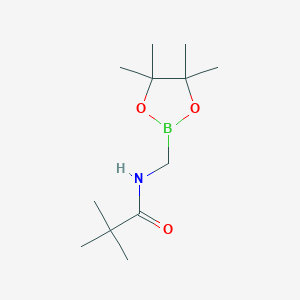
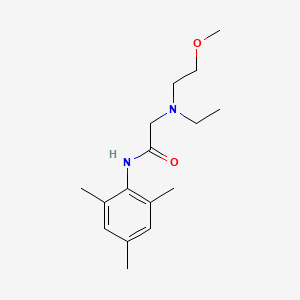
![ethyl (4R)-4-[(3R,5R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13742493.png)
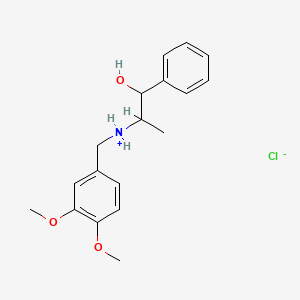
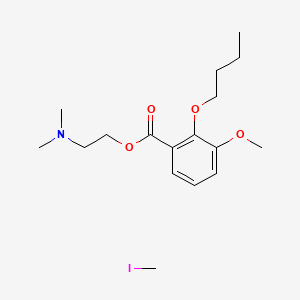

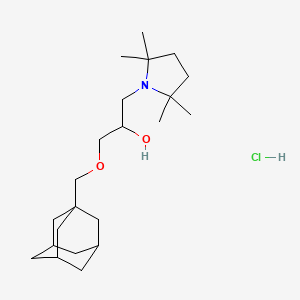
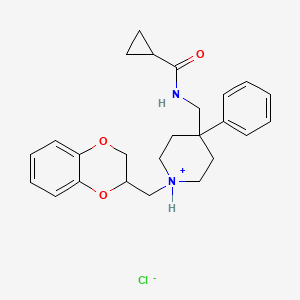
![3-(2,6-Dimethyl-1H-benzo[d]imidazol-1-yl)propanenitrile](/img/structure/B13742546.png)
